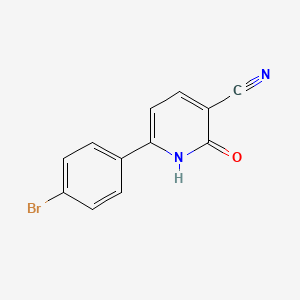
6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Descripción general
Descripción
The compound “6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with an oxo group (=O), at the 3rd position with a carbonitrile group (-C≡N), and at the 6th position with a 4-bromophenyl group, which is a phenyl ring (a six-membered carbon ring, akin to benzene) with a bromine atom at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions under which the reaction is carried out. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the oxo group, the carbonitrile group, and the 4-bromophenyl group would all contribute to the overall structure. The bromine atom is likely to be a significant factor in the compound’s reactivity due to its size and electronegativity .Chemical Reactions Analysis
The types of reactions that this compound could undergo would depend on its specific structure. The presence of the oxo group, the carbonitrile group, and the bromine atom on the phenyl ring could each potentially be sites of reactivity. For example, the bromine atom might be replaced in a substitution reaction, or the carbonitrile group might be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxo and carbonitrile groups could affect its solubility in different solvents, and the bromine atom could affect its density and boiling point .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
The compound and its derivatives have been extensively studied for their structural characteristics. For instance, crystal structures and Hirshfeld surface analyses of related pyridine derivatives reveal intricate molecular interactions, such as hydrogen bonding and π interactions, contributing to their stability and reactivity. These interactions are crucial in forming dimers and layer structures, indicating potential applications in materials science and crystal engineering (Naghiyev et al., 2022).
Optical Properties and Materials Science
Some derivatives of the compound have shown significant optical properties. For instance, synthesized pyridine derivatives exhibit unique fluorescence spectra and are influenced by substituents, suggesting their potential use in fluorescent materials and optical sensors. X-ray and spectroscopic analyses have further contributed to understanding their structural and electronic configurations, which are essential in designing optical materials (Cetina et al., 2010).
Antimicrobial and Anticancer Activities
Some synthesized derivatives display antimicrobial and antitumor activities, highlighting their potential in pharmaceutical research and drug development. The structural elucidation of these compounds, backed by spectral data and elemental analysis, forms a foundational step in exploring their biological activities and therapeutic applications (Elewa et al., 2021).
Synthesis of Novel Derivatives
Innovative synthetic approaches have led to the development of novel pyridine and fused pyridine derivatives. These synthetic strategies open pathways for creating diverse chemical entities with potential applications in various scientific fields, ranging from materials science to pharmaceuticals (Al-Issa, 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is volatile, it could present an inhalation hazard. The presence of the bromine atom could also potentially make it hazardous, as some organobromine compounds are toxic .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZVRIYDZNJFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



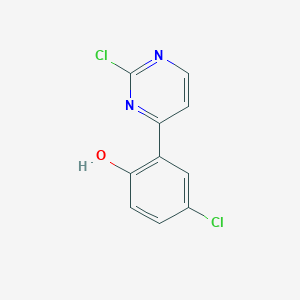
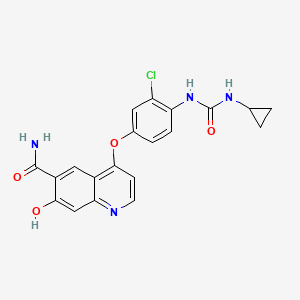
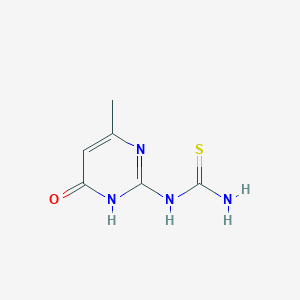
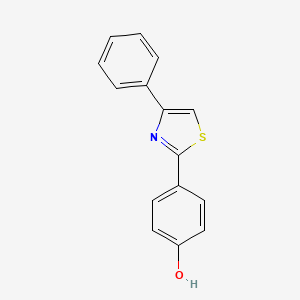

![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)
![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)
![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)
![2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1437456.png)
![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)
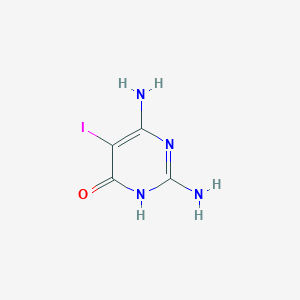
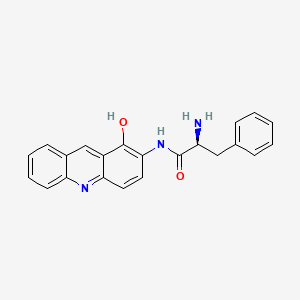
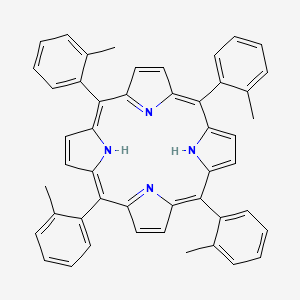
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)